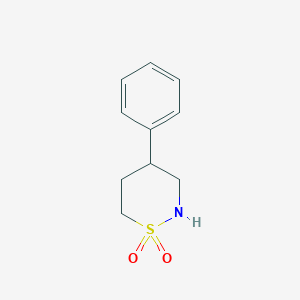![molecular formula C28H16N2 B8809405 Tetrabenzo[a,c,H,j]phenazine CAS No. 5162-32-3](/img/structure/B8809405.png)
Tetrabenzo[a,c,H,j]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabenzo[a,c,H,j]phenazine is a nitrogen-containing heterocyclic compound with the molecular formula C28H16N2 . It is known for its unique structure, which consists of fused aromatic rings, making it a significant compound in various scientific fields. This compound is used in the synthesis of dyes, pharmaceuticals, and as a research chemical .
Preparation Methods
Tetrabenzo[a,c,H,j]phenazine can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, aniline derivatives can undergo intramolecular cyclization to form phenanthrazine . Another method includes the use of aryl-aryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions . Industrial production methods often involve the use of high temperatures and catalysts to achieve the desired product efficiently .
Chemical Reactions Analysis
Tetrabenzo[a,c,H,j]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrazinequinone using oxidizing agents like chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrazine using hydrogen gas and a catalyst such as Raney nickel.
Substitution: This compound can undergo electrophilic substitution reactions, such as halogenation with bromine to form 9-bromophenanthrazine.
Ozonolysis: This reaction can lead to the formation of diphenylaldehyde.
Scientific Research Applications
Tetrabenzo[a,c,H,j]phenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and dyes.
Biology: This compound derivatives are used in the study of DNA-binding properties and as fluorescent probes.
Industry: This compound is used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
Tetrabenzo[a,c,H,j]phenazine is structurally similar to other nitrogen-containing heterocycles such as phenanthridine and phenanthroline . phenanthrazine’s unique structure and reactivity make it distinct. For example, phenanthridine is used primarily as a DNA-binding dye, while phenanthroline is known for its metal-chelating properties . This compound’s versatility in various chemical reactions and applications sets it apart from these similar compounds .
Comparison with Similar Compounds
- Phenanthridine
- Phenanthroline
- Acridine
Properties
CAS No. |
5162-32-3 |
|---|---|
Molecular Formula |
C28H16N2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2,17-diazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C28H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-25(21)29-27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)28(27)30-26/h1-16H |
InChI Key |
MPCDPKFEJFKCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C6=CC=CC=C6C7=CC=CC=C7C5=N4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
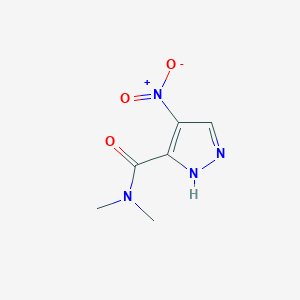
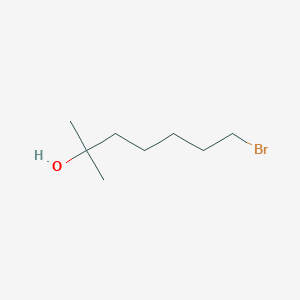
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(phenylmethyl)-](/img/structure/B8809337.png)
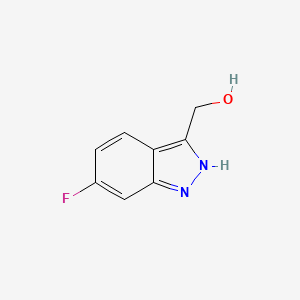
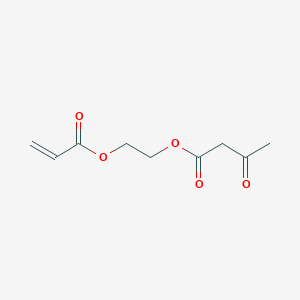
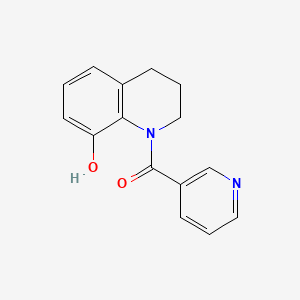
![Methyl 3-bromo-8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B8809370.png)

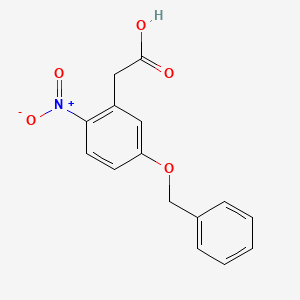
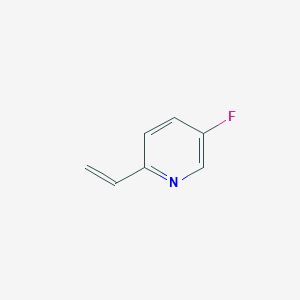

![Methyl [(1-ethylpropyl)amino]acetate](/img/structure/B8809397.png)

